Cas no 857233-13-7 (1-(3-Chlorophenyl)-1-hydroxy-2-propanone)

1-(3-Chlorophenyl)-1-hydroxy-2-propanone structure
857233-13-7 structure
Product Name:1-(3-Chlorophenyl)-1-hydroxy-2-propanone
CAS-nummer:857233-13-7
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD16251305
CID:663688
PubChem ID:10012623
Update Time:2024-10-26

1-(3-Chlorophenyl)-1-hydroxy-2-propanone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propanone, 1-(3-chlorophenyl)-1-hydroxy-
    • 1-(3-Chlorophenyl)-1-hydroxy-2-propanone
    • 1-(3-chlorophenyl)-1-hydroxypropan-2-one
    • 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (ACI)
    • 2-Propanone, 1-(m-chlorophenyl)-1-hydroxy- (5CI)
    • 1-(m-Chlorophenyl)-1-hydroxy-2-propanone
    • CHEMBL4590340
    • 1-(3-Chlorophenyl)-1-hydroxy-2-propanone; USP Bupropion Hydrochloride Related Compound F; 852U77
    • USP Bupropion Related Compound C
    • MFCD16251305
    • Buprion Related Compound F (USP)
    • UNII-ZH3TKS3HJR
    • 857233-13-7
    • Z1255467340
    • AKOS023431128
    • DTXCID00384933
    • ZH3TKS3HJR
    • J-008962
    • DTXSID20434106
    • SCHEMBL12658713
    • G82792
    • EN300-219586
    • DB-237652
    • MDL: MFCD16251305
    • Inchi: 1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
    • InChI-sleutel: HTTAEBUFKZSUKE-UHFFFAOYSA-N
    • LACHT: O=C(C(C1C=C(Cl)C=CC=1)O)C

Berekende eigenschappen

  • Exacte massa: 184.02900
  • Monoisotopische massa: 184.0291072g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 37.3Ų

Experimentele eigenschappen

  • PSA: 37.30000
  • LogboekP: 1.96240

1-(3-Chlorophenyl)-1-hydroxy-2-propanone Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

1-(3-Chlorophenyl)-1-hydroxy-2-propanone Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
C378505-50mg
1-(3-Chlorophenyl)-1-hydroxy-2-propanone
857233-13-7
50mg
$ 221.00 2023-09-08
TRC
C378505-250mg
1-(3-Chlorophenyl)-1-hydroxy-2-propanone
857233-13-7
250mg
$ 960.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1755-30MG
1-(3-Chlorophenyl)-1-hydroxy-2-propanone
857233-13-7
30mg
¥6362.83 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1078799-40MG
Bupropion Hydrochloride Related Compound F
857233-13-7
40mg
¥12275.59 2024-12-23
Enamine
EN300-219586-1g
1-(3-chlorophenyl)-1-hydroxypropan-2-one
857233-13-7 95%
1g
$1527.0 2023-09-16
Enamine
EN300-219586-5g
1-(3-chlorophenyl)-1-hydroxypropan-2-one
857233-13-7 95%
5g
$4425.0 2023-09-16
Enamine
EN300-219586-10g
1-(3-chlorophenyl)-1-hydroxypropan-2-one
857233-13-7 95%
10g
$6561.0 2023-09-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1078799-40MG
857233-13-7
40MG
¥16573.01 2023-01-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1755-30MG
857233-13-7
30MG
¥8830.83 2023-01-14
Enamine
EN300-219586-0.05g
1-(3-chlorophenyl)-1-hydroxypropan-2-one
857233-13-7 95%
0.05g
$356.0 2023-09-16

1-(3-Chlorophenyl)-1-hydroxy-2-propanone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  rt
1.2 20 min, rt
Referentie
Chemo-, Regio-, Diastereo-, and Enantioselective Palladium Allylic Alkylation of 1,3-Dioxaboroles as Synthetic Equivalents of α-Hydroxyketones
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2019, 141(24), 9521-9526

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.5 min, -78 °C; -78 °C → rt; 10 min, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
2.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  rt
2.2 20 min, rt
Referentie
Chemo-, Regio-, Diastereo-, and Enantioselective Palladium Allylic Alkylation of 1,3-Dioxaboroles as Synthetic Equivalents of α-Hydroxyketones
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2019, 141(24), 9521-9526

1-(3-Chlorophenyl)-1-hydroxy-2-propanone Raw materials

1-(3-Chlorophenyl)-1-hydroxy-2-propanone Preparation Products

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